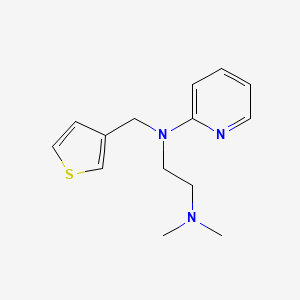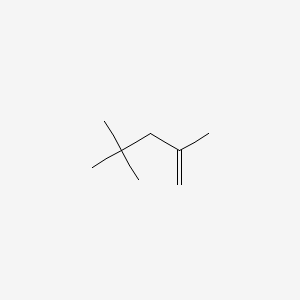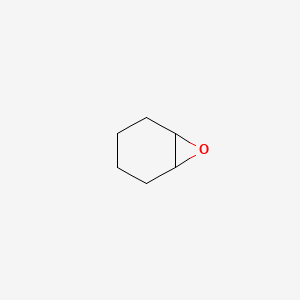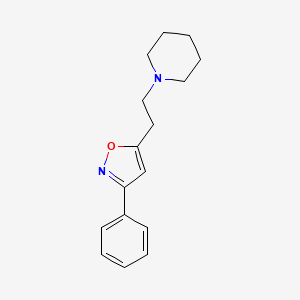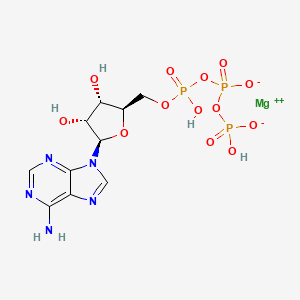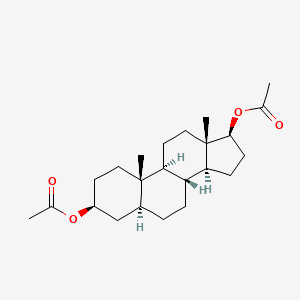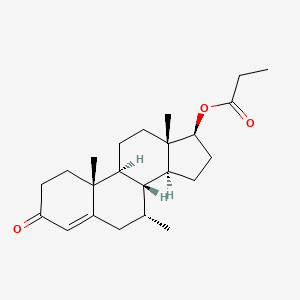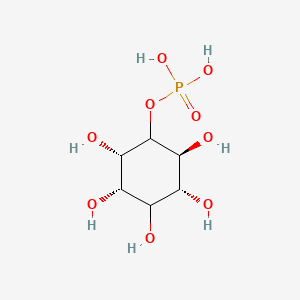![molecular formula C57H75N9O18 B1204005 [1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate CAS No. 72203-22-6](/img/structure/B1204005.png)
[1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-[3-(2-Carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamates and diazinane triones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of carbamate and diazinane trione groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A carbamate compound used in organic synthesis.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72203-22-6 |
|---|---|
Molecular Formula |
C57H75N9O18 |
Molecular Weight |
1174.3 g/mol |
IUPAC Name |
[1-[3-(2-carbamoyloxy-3-propan-2-yloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]-3-propan-2-yloxypropan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate |
InChI |
InChI=1S/C26H38N4O9.C19H25N3O6.C12H12N2O3/c1-6-26(18-10-8-7-9-11-18)21(31)29(12-19(38-23(27)33)14-36-16(2)3)25(35)30(22(26)32)13-20(39-24(28)34)15-37-17(4)5;1-4-19(13-8-6-5-7-9-13)15(23)21-18(26)22(16(19)24)10-14(28-17(20)25)11-27-12(2)3;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h7-11,16-17,19-20H,6,12-15H2,1-5H3,(H2,27,33)(H2,28,34);5-9,12,14H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23,26);3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
HVWLDUBQDGZXJH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2.CCC1(C(=O)N(C(=O)N(C1=O)CC(COC(C)C)OC(=O)N)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2.CCC1(C(=O)N(C(=O)N(C1=O)CC(COC(C)C)OC(=O)N)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2 |
Synonyms |
Complexe 1656 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)
